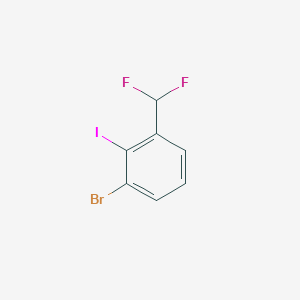

1-Bromo-3-(difluoromethyl)-2-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-(difluoromethyl)-2-iodobenzene (BDFI) is a synthetic compound that has been used in a variety of scientific research applications. BDFI has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

科学的研究の応用

Synthesis of Benzofurans

1-Bromo-2-iodobenzenes, a category which includes 1-Bromo-3-(difluoromethyl)-2-iodobenzene, are used in CuI-catalyzed domino processes to create 2,3-disubstituted benzofurans. This involves an intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of variously substituted benzofurans (Lu et al., 2007).

Access to 1,2-Dibromobenzenes

1,2-Dibromobenzenes, which are precursors for various organic transformations, can be synthesized using this compound. This process involves regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Synthesis of Dihydrodibenzo[b,d]furan-1(2H)-ones

1-Bromo-2-iodobenzenes are used in Cu-catalyzed reactions with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This highly regioselective process involves Ullmann-type C-arylation and O-arylation, resulting in diverse substituted products (Aljaar et al., 2012).

Aryne Route to Biaryls

This compound is used in the aryne route to produce biaryls with uncommon substituent patterns. This involves halolithiobiphenyl intermediates and subsequent reactions leading to diverse biaryl structures (Leroux & Schlosser, 2002).

Fluoroalkylation of Iodobenzene

In the study of fluoroalkylation reactions, this compound plays a role in understanding the influence of R substituents on the reactivity of α,α-difluoroalkyl copper species (Zhu et al., 2015).

Electrochemical Fluorination Studies

The compound is also studied in electrochemical fluorination processes. This involves understanding side-reactions during the fluorination of halobenzenes, contributing to the knowledge of reaction mechanisms in electrochemical processes (Horio et al., 1996).

Ring Expansion to Alumacyclonona-tetraene

This compound is involved in ring expansion processes, specifically in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This showcases its role in the creation of complex organic structures with potential applications in various fields (Agou et al., 2015).

Regioflexible Substitution of Difluorobenzene

The compound aids in demonstrating the effectiveness of modern organometallic methods, specifically in the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).

特性

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMQECQKFLYDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

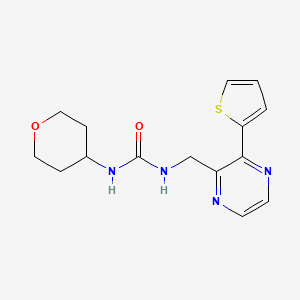

![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)

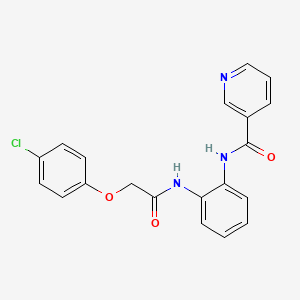

![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)

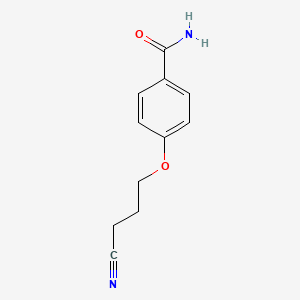

![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)